5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative featuring a complex substitution pattern. Its structure includes:
- A 3-fluoro-4-methylbenzoyl moiety at position 4, combining lipophilic (methyl) and electronegative (fluorine) substituents.
- A 2-furylmethyl group at position 1, introducing heteroaromatic character and moderate polarity.
- A 3-hydroxy group at position 3, enabling hydrogen bonding and metal coordination.
This compound belongs to a class of synthetic molecules studied for their structure-activity relationships (SAR), particularly in medicinal chemistry contexts such as enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C25H22FNO6 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dimethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22FNO6/c1-14-6-7-16(11-18(14)26)23(28)21-22(15-8-9-19(31-2)20(12-15)32-3)27(25(30)24(21)29)13-17-5-4-10-33-17/h4-12,22,28H,13H2,1-3H3/b23-21- |
InChI Key |
UTFPHMJMALWMFO-LNVKXUELSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)OC)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)OC)OC)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrrol-2-one core through cyclization reactions.
- Introduction of the 3,4-dimethoxyphenyl and 3-fluoro-4-methylbenzoyl groups via Friedel-Crafts acylation.
- Attachment of the furan ring through nucleophilic substitution or coupling reactions.
- Hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The 3-hydroxy group undergoes oxidation under controlled conditions. Common oxidizing agents convert this moiety into a ketone:
Reaction Example
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous, 60°C | 4-(3-fluoro-4-methylbenzoyl)-2-oxo-pyrrolidine | 72% |
| Jones reagent | Acetone, 0°C | Same as above | 68% |
Reduction Reactions
The benzoyl carbonyl group is reducible to a benzyl alcohol derivative:
Reaction Example
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Sodium borohydride | Ethanol, reflux | Partially reduced product (mixed alcohol/ketone) | Low |
| Lithium aluminum hydride | THF, 25°C | 4-(3-fluoro-4-methylbenzyl alcohol)-pyrrolidone | 89% |
Substitution Reactions
Methoxy groups on the phenyl rings participate in nucleophilic aromatic substitution (NAS) under acidic or basic conditions:
Reaction Example
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HBr (48%) | Reflux, 12 hours | 5-(3,4-dihydroxyphenyl) derivative | Bioactivity enhancement |
| BBr₃ | DCM, -78°C to 25°C | Same as above | Higher purity |
Cyclization and Rearrangement
The pyrrol-2-one core facilitates cyclization under thermal or catalytic conditions:
Reaction Example
| Conditions | Catalyst | Product | Notable Feature |
|---|---|---|---|
| 150°C, toluene | None | Benzopyrrolizinone derivative | Improved stability |
| Pd/C, H₂ atmosphere | Hydrogen | Saturated pyrrolidine analog | Reduced bioactivity |
Biological Interactions
The compound’s hydroxy and carbonyl groups enable interactions with bacterial targets, as demonstrated in studies against methicillin-resistant Staphylococcus aureus (MRSA):
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Key Product |
|---|---|---|---|
| 3-Hydroxy | Oxidation | KMnO₄, H⁺ | Ketone |
| Benzoyl carbonyl | Reduction | LiAlH₄, THF | Benzyl alcohol |
| Methoxy | NAS (Demethylation) | BBr₃, DCM | Phenol |
| Pyrrol-2-one core | Cyclization | Heat (150°C) | Benzopyrrolizinone |
Key Research Findings
-
Antibacterial Activity : Demethylated derivatives (e.g., 5-(3,4-dihydroxyphenyl) analogs) show enhanced activity against MRSA, with MIC values as low as 8 μg/mL .
-
Stability : Cyclized products exhibit improved thermal stability compared to the parent compound .
-
Synthetic Flexibility : The furylmethyl group allows for further functionalization via cross-coupling reactions, though this remains underexplored .
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Substituent Effects at Position 5
Aroyl Group Variations at Position 4
Substituents at Position 1
- The 2-furylmethyl group in the target compound provides a heteroaromatic ring, contrasting with the 2-hydroxypropyl in most analogs (Compounds 20–38). This substitution may reduce polarity and alter metabolic stability .
Research Findings and Implications
Synthetic Accessibility : The target compound’s analogs with hydroxypropyl groups (e.g., Compound 20, 62% yield) are synthesized more efficiently than those with complex substituents (e.g., Compound 25, 9% yield) .
Thermal Stability : Higher melting points (e.g., 263–265°C for Compound 20) correlate with bulky substituents, suggesting the target compound may exhibit moderate thermal stability due to its furylmethyl group .
Biological Relevance : Halogenated analogs (e.g., Compound 30 with Cl, with F) are often prioritized in drug discovery for enhanced target binding, whereas the target compound’s dimethoxyphenyl group may favor interactions with aromatic residues in enzymes .
Q & A
Q. What experimental strategies optimize the synthesis yield of 1,5-dihydro-2H-pyrrol-2-one derivatives with complex substituents?
Yield optimization requires careful control of reaction conditions. For example, substituents like 3-fluoro-4-methylbenzoyl may necessitate extended reaction times or reflux conditions to achieve complete conversion (e.g., 18% yield for compound 30 under reflux vs. 62% for compound 20 at room temperature) . Key parameters include:
- Solvent selection : 1,4-dioxane is commonly used for cyclization .
- Stoichiometry : Equimolar ratios of aldehydes and amines are critical for efficient imine formation .
- Purification : Recrystallization from methanol or ethanol improves purity, especially for hydrophobic derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing the hydroxyl and carbonyl groups in this compound?
- ¹H NMR : The hydroxyl proton (3-hydroxy group) appears as a broad singlet near δ 12–14 ppm, while the furylmethyl protons resonate as a multiplet at δ 6.2–6.5 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm, essential for verifying complex substituents like 3,4-dimethoxyphenyl .
- FTIR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (-OH) provide functional group validation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., 3-fluoro-4-methylbenzoyl) influence the compound’s reactivity in nucleophilic reactions?
Electron-withdrawing groups reduce electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. For instance, fluorinated analogs like compound 25 exhibit faster reaction kinetics in amidation but require rigorous moisture control to avoid hydrolysis . Computational studies (e.g., DFT) can quantify substituent effects by analyzing LUMO localization at the carbonyl site .
Q. What methodologies resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in NMR or HRMS data may arise from tautomerism or residual solvents. For example:
- Tautomeric equilibria : The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core can exhibit keto-enol tautomerism, altering peak splitting patterns. Use variable-temperature NMR to stabilize the dominant form .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., incomplete benzoylation) that distort HRMS signals .
Q. How can computational reaction path search methods improve the design of derivatives with enhanced solubility?
Tools like the ICReDD platform integrate quantum chemical calculations (e.g., COSMO-RS) to predict solvent-solute interactions. For instance, substituting the 2-furylmethyl group with hydrophilic moieties (e.g., 2-hydroxypropyl) increases aqueous solubility, as validated for compound 21 . Reaction path searches also identify optimal conditions for introducing polar groups without compromising yield .
Q. What statistical approaches are effective for optimizing multi-step syntheses of this compound?
- Factorial design : Screen variables like temperature, catalyst loading, and solvent polarity to identify critical factors .
- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., reaction time and stoichiometry) to maximize yield while minimizing side reactions . Example: A 2³ factorial design reduced the synthesis steps for compound 51 from 48 hours to 24 hours with a 15% yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
